

Application Notes and Protocols for Studying GPCR Signaling with BI-113823

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Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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Introduction

BI-113823 is a potent and selective antagonist of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) implicated in a variety of pathological processes.^{[1][2][3]} The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.^{[1][3]} Its activation by endogenous kinins triggers a signaling cascade that activates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent inflammatory responses.^{[1][3]} These responses can include inflammation, pain, edema, and cell proliferation.^{[1][3]} **BI-113823** serves as a valuable chemical probe for investigating the role of B1R signaling in these processes. It is a highly soluble, non-peptide small molecule with a favorable pharmacokinetic profile for in vivo studies.^{[1][3]} A structurally similar but significantly less potent compound, BI-5832, is available as a negative control.^{[1][3]}

Mechanism of Action

BI-113823 functions as a competitive antagonist at the Bradykinin B1 receptor. By binding to the receptor, it blocks the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in inflammatory responses, pain-like behavior, and other B1R-mediated pathological effects.^{[1][4]}

Applications

BI-113823 is a versatile tool for studying B1R-mediated signaling in a variety of research areas:

- Inflammation and Pain: Investigating the role of B1R in inflammatory pain models.[2][4] **BI-113823** has been shown to reduce mechanical hyperalgesia in preclinical models of inflammatory pain.[2][4]
- Sepsis and Lung Injury: Elucidating the contribution of B1R signaling to the pathogenesis of sepsis and acute lung injury.[5][6][7] Studies have demonstrated that **BI-113823** can reduce lung inflammation and improve survival in animal models of sepsis.[5][6]
- Cardiovascular Research: Exploring the involvement of B1R in cardiovascular remodeling and heart failure.[3]
- Diabetic Complications: Studying the role of B1R in conditions such as diabetic macular edema.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters of **BI-113823**.

Table 1: In Vitro Affinity and Potency

Parameter	Species	Value	Assay Type	Cell Line/Tissue
Ki	Human	5.3 nM	Radioligand Binding	CHO-K1 cells expressing human recombinant B1R
Rat	13.3 nM	Radioligand Binding	Not specified	
Rabbit	15.3 nM	Radioligand Binding	Not specified	
Pig	> 10 μ M	Radioligand Binding	Not specified	
IC50	Human	6.97 nM	Cellular Assay (Calcium influx)	HEK cells expressing human B1R

Data sourced from [opnMe.com](#) by Boehringer Ingelheim.[1][3]

Table 2: Selectivity Profile

Target	Species	Binding Affinity/Inhibition	Notes
Bradykinin B2 Receptor	Human	Ki > 10 μ M	Highly selective for B1R over B2R.
Sigma2/R	Not specified	55-70% inhibition @ 10 μ M	Off-target interaction observed at high concentrations.
Sigma1/HU	Not specified	55-70% inhibition @ 10 μ M	Off-target interaction observed at high concentrations.
Panel of 69 other targets	Not specified	\geq 1,000-fold selectivity (\leq 50% inhibition @ 10 μ M) for 67 targets	Demonstrates broad selectivity.

Data sourced from opnMe.com by Boehringer Ingelheim.[\[1\]](#)[\[3\]](#)

Experimental Protocols

1. Radioligand Binding Assay for B1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of **BI-113823** for the Bradykinin B1 receptor.

Materials:

- Membranes from CHO-K1 cells stably expressing the human recombinant B1R.[\[1\]](#)
- [³H]Kallidin[des-Arg10, Leu9] (Radioligand).
- Des-Arg9-(Leu8)-Bradykinin (for non-specific binding determination).[\[3\]](#)
- **BI-113823**.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **BI-113823** in assay buffer.
- In a 96-well plate, add the cell membranes, [³H]Kallidin[des-Arg10, Leu9] at a concentration near its K_d, and either **BI-113823**, assay buffer (for total binding), or a saturating concentration of Des-Arg9-(Leu8)-Bradykinin (10 μM, for non-specific binding).^[1]
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the logarithm of the **BI-113823** concentration and fit the data to a one-site competition model to determine the IC₅₀.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This protocol measures the ability of **BI-113823** to antagonize B1R-mediated calcium signaling.

Materials:

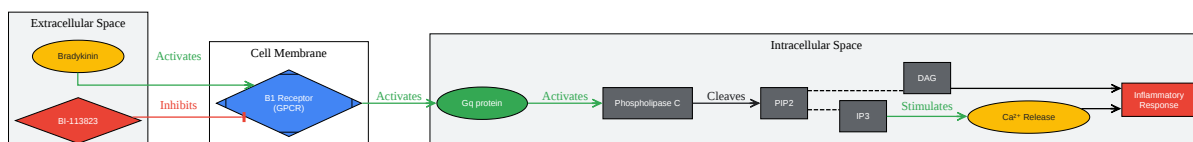
- HEK293 cells stably expressing the human B1R.[\[1\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- [Lys-des-Arg9]-Bradykinin (B1R agonist).[\[1\]](#)
- **BI-113823**.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorescence plate reader with an injection port.

Procedure:

- Seed the HEK-hB1R cells in a black, clear-bottom 96-well plate and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of **BI-113823** to the wells and incubate for a short period (e.g., 15-30 minutes).
- Measure the baseline fluorescence.
- Inject the B1R agonist, [Lys-des-Arg9]-Bradykinin (at a concentration of 10 nM), into the wells and immediately begin recording the fluorescence intensity over time.[\[1\]](#)
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of **BI-113823** by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

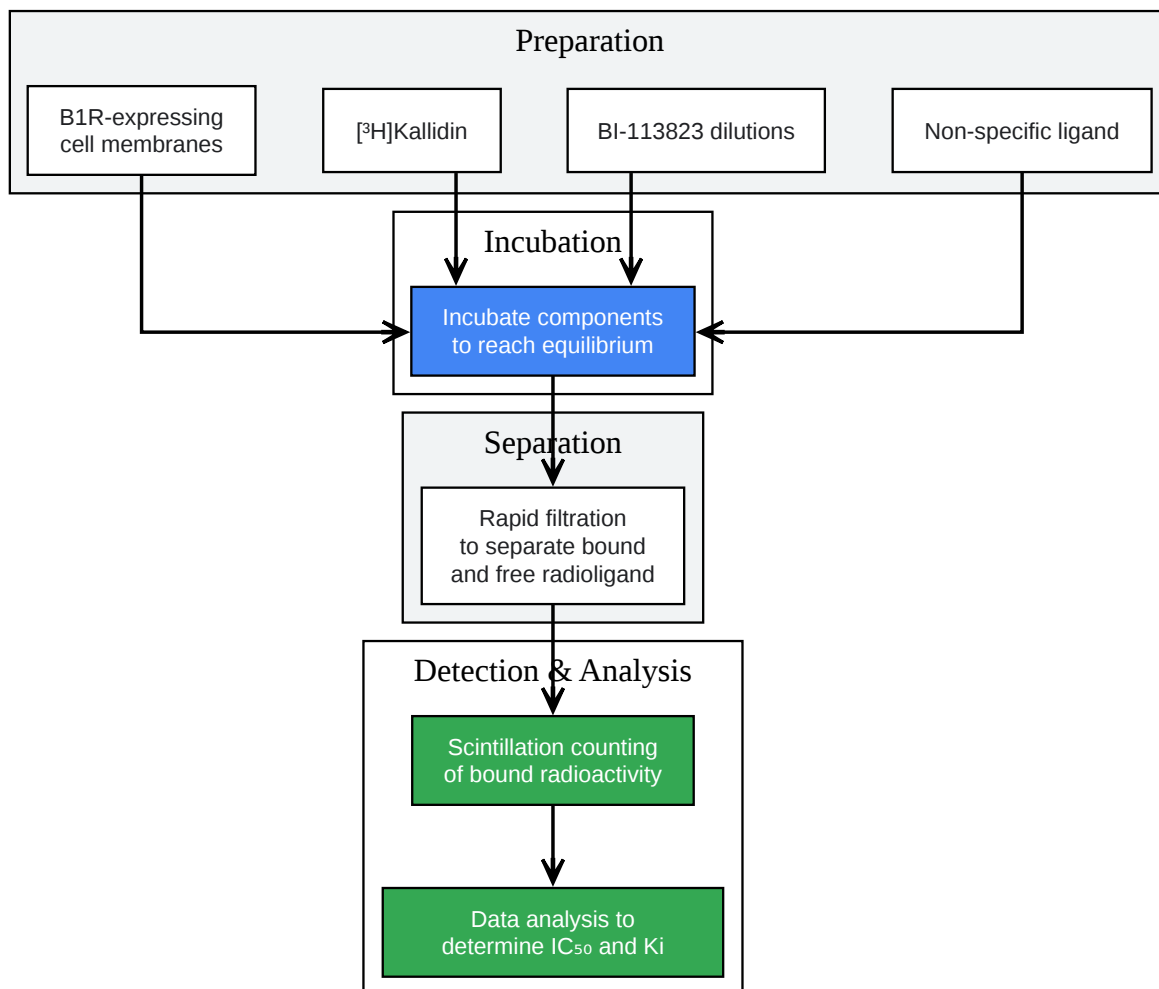
- Plot the percentage of inhibition as a function of the **BI-113823** concentration and fit the data to a dose-response curve to calculate the IC₅₀. No agonistic activity should be observed with **BI-113823** alone, even at high concentrations (e.g., 1 μ M).^[1]

Visualizations



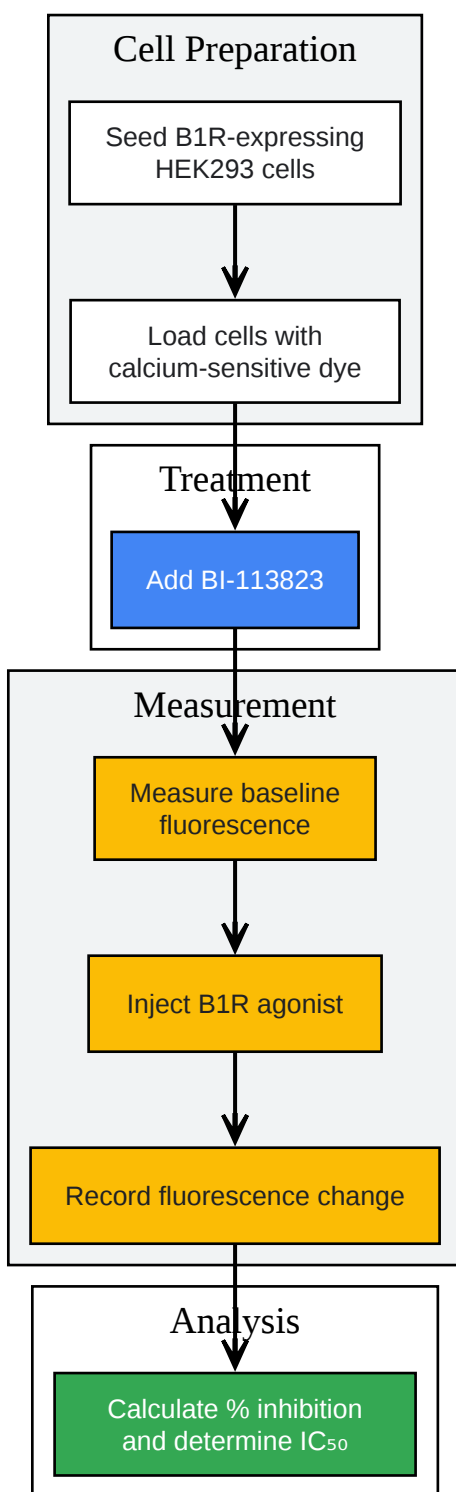
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Caption: B1R signaling pathway and the inhibitory action of **BI-113823**.



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Caption: Experimental workflow for the radioligand binding assay.



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